3,4,4-Trimethylnonane
Description
Contextualization of Branched Alkanes in Contemporary Organic Chemistry
Alkanes, hydrocarbons with the general formula CnH2n+2, are fundamental structures in organic chemistry, composed of hydrogen and carbon atoms with single bonds. tutorchase.comwikipedia.org They can be categorized into linear (straight-chain) and branched structures. lumenlearning.com Branched alkanes are isomers of their straight-chain counterparts, meaning they share the same molecular formula but have different atomic arrangements, leading to distinct physical and chemical properties. tutorchase.comopentextbc.ca This structural variance is a cornerstone of organic chemistry, explaining the vast diversity of organic compounds. tutorchase.com
The study of branched alkanes is particularly significant in the petroleum industry. Processes like cracking and isomerization are employed to convert longer-chain or linear alkanes into branched isomers to improve the octane (B31449) number of fuels. thoughtco.com Branched alkanes, such as 2,2,4-trimethylpentane (B7799088) (an isomer of octane), are preferred in gasoline because they are less prone to spontaneous combustion (knocking) in engines compared to their straight-chain counterparts. stackexchange.com
Significance of Investigating Specific Branched Alkane Isomers: The Case of 3,4,4-Trimethylnonane
Dodecane (C12H26) is a significant alkane with 355 possible isomers, each with unique structural and, consequently, physical properties. ethermo.uswikipedia.org this compound is one such branched isomer of dodecane. nih.gov The specific placement of its methyl groups on the nonane (B91170) backbone influences its molecular shape and, therefore, its boiling point, melting point, and density compared to its linear isomer, n-dodecane, and other trimethylnonane isomers.
The branching in alkanes affects their intermolecular forces, specifically the van der Waals dispersion forces. masterorganicchemistry.com Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for these intermolecular interactions. This typically results in a lower boiling point compared to the linear isomer. masterorganicchemistry.com Conversely, a more symmetrical structure can pack more efficiently into a crystal lattice, often leading to a higher melting point. masterorganicchemistry.com Investigating specific isomers like this compound allows chemists to understand these structure-property relationships in detail.
Historical Perspectives and Foundational Research in Higher Alkane Chemistry
The study of alkanes dates back to the early 19th century, with French chemist Michel Eugène Chevreul first identifying "saturated hydrocarbons." fastercapital.com The development of a systematic nomenclature for organic compounds became necessary as the number of known structures grew. In 1892, the International Congress of Chemists in Geneva laid the groundwork for the IUPAC nomenclature system still in use today. yale.edu
Higher alkanes, defined as those with nine or more carbon atoms, were initially sourced from natural products like coal tar. wikipedia.org The development of techniques such as fractional distillation and the use of urea (B33335) clathrates allowed for the separation and purification of specific alkanes from petroleum. wikipedia.org Synthetic methods, including the Fischer-Tropsch process, the Wurtz reaction, and reactions involving Grignard reagents, have also been developed to produce higher alkanes. wikipedia.org This foundational work has enabled the detailed study of complex isomers like this compound.
Detailed Research Findings
The following tables provide computed and, where available, experimental data for this compound and its related isomers. These values are critical for understanding the impact of molecular structure on physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 62184-22-9 nih.gov |
| Boiling Point | 202°C (estimated) chemicalbook.com |
| Melting Point | -50.8°C (estimate) chemicalbook.com |
| Density | 0.7683 g/cm³ (estimate) chemicalbook.com |
| Refractive Index | 1.4297 (estimate) chemicalbook.com |
Table 2: Comparison of Dodecane Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| n-Dodecane | C12H26 | 170.33 nih.gov | 216.3 nih.gov |
| This compound | C12H26 | 170.33 nih.gov | 202 (est.) chemicalbook.com |
| 2,3,4-Trimethylnonane (B15455513) | C12H26 | 170.33 nih.gov | 191 (est.) evitachem.com |
| 3,4,7-Trimethylnonane | C12H26 | 170.33 nih.gov | Not Available |
Structure
3D Structure
Properties
CAS No. |
62184-22-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,4,4-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-8-9-10-12(4,5)11(3)7-2/h11H,6-10H2,1-5H3 |
InChI Key |
UYNWXBDPBKCTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C(C)CC |
Origin of Product |
United States |
Isomerism and Stereochemical Analysis of 3,4,4 Trimethylnonane
Structural Isomerism within Nonane (B91170) Hydrocarbons
Nonane (C₉H₂₀) is an alkane with a nine-carbon backbone. It exists as numerous structural isomers, which are molecules that have the same molecular formula but different structural formulas. For nonane, there are 35 distinct structural isomers. quora.comontosight.aiwikipedia.orghandwiki.org These isomers can be broadly categorized into straight-chain and branched-chain alkanes. ontosight.aichemistrynotes.com The straight-chain isomer is n-nonane, while the remaining 34 are branched isomers, which include various methyl, ethyl, and propyl substituted shorter chains. wikipedia.orghandwiki.orgquora.com
The branching of the carbon chain significantly influences the physical properties of the isomers. Generally, branched alkanes are more stable than their linear counterparts. researchgate.netnih.govnih.govchemistryviews.orgquora.com This increased stability is attributed to a combination of factors, including a more compact molecular structure which reduces the surface area and, consequently, the intermolecular forces. chemistryviews.orgquora.com Theoretical studies utilizing density functional theory (DFT) and other computational methods have shown that electrostatic effects and electron correlation play a significant role in the enhanced stability of branched alkanes. nih.govnih.gov
Stereochemical Considerations for 3,4,4-Trimethylnonane
Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. fiveable.me For this compound, this involves analyzing its potential for chirality and the relationships between its possible stereoisomers.
Analysis of Potential Chiral Centers
A chiral center is typically a carbon atom that is bonded to four different groups. libretexts.orgyoutube.com The presence of a chiral center in a molecule means that it can exist as a pair of non-superimposable mirror images called enantiomers. libretexts.org
In the structure of this compound, the carbon atom at position 3 is a potential chiral center. This carbon is bonded to:
A hydrogen atom
An ethyl group (-CH₂CH₃)
A methyl group (-CH₃)
A 4,4-dimethylheptyl group
Since all four of these groups are different, the carbon at position 3 is indeed a chiral center. The carbon at position 4, however, is not a chiral center as it is bonded to two identical methyl groups, a propyl group, and the rest of the carbon chain. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers: (R)-3,4,4-trimethylnonane and (S)-3,4,4-trimethylnonane.
Diastereomeric Relationships in Related Branched Alkane Systems
Diastereomers are stereoisomers that are not mirror images of each other. fiveable.memasterorganicchemistry.combyjus.com They arise when a molecule has two or more chiral centers. While this compound itself only has one chiral center and thus only exists as enantiomers, it is useful to consider related branched alkanes with multiple chiral centers to understand diastereomeric relationships.
For example, a compound like 2,3,4-trimethylnonane (B15455513) has three chiral centers (at positions 2, 3, and 4), leading to the possibility of 2³ = 8 stereoisomers. nih.gov These stereoisomers would consist of four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers would be that of diastereomers. Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by techniques like fractional distillation or chromatography. byjus.com
Conformational Analysis of this compound
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me These different arrangements are called conformations or conformers.
Theoretical Approaches to Conformational Stability
The stability of different conformations is primarily influenced by torsional strain (from eclipsing interactions) and steric strain (from non-bonded interactions). fiveable.me For a complex branched alkane like this compound, a full conformational analysis would be computationally intensive. However, general principles can be applied.
Theoretical studies on simpler alkanes, such as butane, have established that staggered conformations are more stable than eclipsed conformations due to lower torsional strain. The presence of bulky substituents, like the tert-butyl-like group at C4 in this compound, will lead to significant steric hindrance in certain conformations. The molecule will preferentially adopt conformations that minimize these steric clashes. Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the relative energies of different conformers and identify the most stable ones. researchgate.netnih.gov
Influence of Alkyl Branching on Rotational Barriers and Conformational Preferences
The presence of alkyl branches significantly affects the energy barriers to rotation around C-C single bonds. researchgate.netrsc.org In general, increased branching leads to higher rotational barriers due to increased steric hindrance. For this compound, rotation around the C3-C4 bond will be particularly hindered due to the presence of three methyl groups and the rest of the carbon chain attached to these two carbons.
Synthetic Methodologies for 3,4,4 Trimethylnonane and Analogous Branched Alkanes
Targeted Organic Synthesis Approaches
Targeted organic synthesis provides the most direct and controlled routes to specific, highly-branched alkane isomers. These methods rely on the sequential construction of the carbon skeleton through well-established reaction classes.
Carbon-Carbon Bond Formation Strategies (e.g., Grignard Reactions, Alkylation)
The creation of the sterically hindered core of 3,4,4-trimethylnonane necessitates robust carbon-carbon bond-forming reactions. Grignard reactions and alkylation strategies are central to this endeavor.
Grignard Reactions: The Grignard reaction is a powerful tool for forming tertiary alcohols, which can be readily converted to the target alkane. acechemistry.co.ukfiveable.me A plausible route to this compound involves the reaction of a suitable ketone with a Grignard reagent. For instance, the addition of methylmagnesium bromide to 3,4-dimethyl-4-nonanone would yield the tertiary alcohol, 3,4,4-trimethyl-4-nonanol. This alcohol can then be dehydrated to a mixture of alkene isomers, which are subsequently hydrogenated to the final alkane. plymouth.ac.uk The general scheme is as follows:
Formation of Tertiary Alcohol: Reaction of a ketone with a Grignard reagent.
Dehydration: Elimination of water from the alcohol, typically using a strong acid, to form an alkene.
Hydrogenation: Saturation of the alkene double bond to yield the alkane. plymouth.ac.uk
The use of esters in Grignard reactions can also produce tertiary alcohols, although this method results in two identical branches being added to the carbonyl carbon. plymouth.ac.uk
Alkylation: Alkylation is a fundamental process for forming carbon-carbon bonds. wikipedia.org In the context of synthesizing highly branched alkanes, this can involve the coupling of alkyl halides with organometallic reagents. For example, cobalt-catalyzed cross-coupling reactions between alkyl Grignard reagents and alkyl halides have proven effective for creating sterically congested quaternary carbon centers. organic-chemistry.org Another approach involves the alkylation of enolates or their equivalents, though this can be limited by issues of regioselectivity and the need for strong bases. nih.gov Recent advancements have explored dual catalytic systems, combining copper salts and aminocatalysis, for the tertiary α-alkylation of ketones with alkanes, circumventing the need for pre-functionalized substrates. nih.gov
| Strategy | Description | Key Intermediates | Advantages/Disadvantages |
| Grignard Reaction | Addition of an organomagnesium halide to a ketone or ester. acechemistry.co.uk | Tertiary alcohol, Branched alkene | Adv: Versatile, well-understood. Disadv: Requires multiple steps (dehydration, hydrogenation). |
| Organometallic Coupling | Cross-coupling of organometallic reagents (e.g., Grignard, organozinc) with alkyl halides. organic-chemistry.org | - | Adv: Can construct quaternary centers directly. Disadv: Catalyst and substrate sensitivity. |
| Ketone α-Alkylation | Alkylation of a ketone-derived enolate. nih.gov | α-alkylated ketone | Adv: Direct C-C bond formation. Disadv: Risk of over-alkylation, regioselectivity issues. |
Catalytic Hydrogenation of Branched Alkene Precursors
Once a suitable branched alkene precursor is synthesized, catalytic hydrogenation is the final step to produce the saturated alkane. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org
The process is typically performed using heterogeneous catalysts, where finely divided metals are adsorbed onto a high-surface-area support. masterorganicchemistry.com Common systems include:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂, Adams' catalyst)
Raney Nickel (Ra-Ni)
The reaction is thermodynamically favorable as it forms more stable C-H and C-C single bonds at the expense of the weaker C=C pi bond. libretexts.org A key stereochemical feature of this reaction is its syn-addition , where both hydrogen atoms add to the same face of the double bond. This is because both the alkene and the hydrogen are adsorbed onto the flat surface of the metal catalyst, facilitating the sequential transfer of hydrogen atoms to one side of the molecule. libretexts.orglibretexts.org For highly branched or sterically hindered alkenes, the choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure complete saturation without inducing side reactions like isomerization. masterorganicchemistry.commelscience.com
| Catalyst | Support | Typical Conditions | Notes |
| Palladium (Pd) | Carbon (C) | H₂ (1 atm), Room Temperature | Most common, versatile, but can cause isomerization. masterorganicchemistry.com |
| Platinum (Pt) | PtO₂ (Adams') | H₂ (1-4 atm), Room Temperature | Highly active, less prone to isomerization than Pd/C. libretexts.org |
| Nickel (Ni) | Raney Ni | H₂ (5-10 atm), Elevated Temp. | Cheaper alternative, but requires more forcing conditions. melscience.com |
Multi-Step Synthesis Pathways for Highly Branched Systems
The construction of complex molecules like this compound rarely occurs in a single step. It requires a carefully planned sequence of reactions, a process known as multi-step synthesis. udel.edusavemyexams.com The key to designing such a pathway is retrosynthetic analysis , where one works backward from the target molecule to simpler, commercially available starting materials. youtube.com
For a highly branched system, the synthetic strategy must address two main challenges: the construction of the carbon backbone and the introduction of functional groups at the correct positions to facilitate further reactions. A synthesis might involve a combination of the reactions discussed previously, such as a Grignard reaction to create a key tertiary alcohol, followed by dehydration and hydrogenation. plymouth.ac.uk
An illustrative example for a different complex alkane, 3,4,7,8-tetramethyldecane, showcases the principles. A proposed synthesis involved a Johnson-Claisen rearrangement to form an unsaturated ester, followed by reduction of the double bond, conversion of the ester to a bromide, and a final coupling reaction (like a Wurtz reaction) to form the target alkane. stackexchange.com Such pathways highlight the need to combine various reaction types to achieve the desired architecture. stackexchange.comlibretexts.org
Biomimetic and Chemo-catalytic Synthesis of Branched Hydrocarbons
Drawing inspiration from natural processes and utilizing renewable feedstocks, biomimetic and chemo-catalytic methods offer alternative routes to branched hydrocarbons. These approaches are central to the development of sustainable fuels and chemicals.
Derivation from Bio-oil and Raw Biomass
Biomass, particularly lignocellulose, serves as a rich, renewable source of carbon for producing branched alkanes. These processes often aim to create "drop-in" biofuels or high-performance lubricants. researchgate.netnih.gov A common strategy involves a multi-step chemo-catalytic conversion:
Platform Chemical Production: Biomass is first broken down into smaller, more manageable platform molecules. For example, furfural (B47365) can be derived from lignocellulosic biomass and acetone (B3395972) can be produced via fermentation. nih.gov
Carbon-Carbon Coupling: These platform molecules are coupled to build larger carbon skeletons. Aldol condensation is a frequently used reaction for this purpose. For instance, furfural and acetone can be reacted to form larger adducts. researchgate.netnih.gov
Hydrodeoxygenation (HDO): The resulting oxygen-rich molecules are then treated with hydrogen over a catalyst to remove oxygen atoms and saturate double bonds, yielding the final branched alkanes. researchgate.netresearchgate.net
Enzymatic Pathways for Branched-Chain Alkane Biogenesis
Nature produces a vast array of hydrocarbons, and understanding these enzymatic pathways offers a blueprint for biosynthetic production. In many organisms, alkane biosynthesis is closely linked to fatty acid synthesis. nih.gov The production of branched-chain alkanes typically begins with branched-chain fatty acid (BCFA) precursors.
The general enzymatic pathway is as follows:
Initiation: Fatty acid synthesis is initiated with a branched-chain acyl-CoA primer (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA) instead of the usual acetyl-CoA. These primers are often derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. pdx.edu
Elongation: The fatty acid synthase (FAS) machinery extends the carbon chain, preserving the initial branch. pdx.edu
Alkane Formation: The resulting branched-chain acyl-ACP (acyl carrier protein) is converted to an alkane. In cyanobacteria, this involves a two-step process: an acyl-ACP reductase (AAR) reduces the acyl-ACP to an aldehyde, and an aldehyde-deformylating oxygenase (ADO) subsequently converts the aldehyde to an alkane with the loss of one carbon atom. nih.govoup.com
Methodological Advancements and Challenges in Complex Branched Alkane Synthesis
The synthesis of highly branched alkanes, such as this compound, presents considerable challenges to synthetic chemists. The core difficulty lies in the controlled construction of sterically congested carbon skeletons, particularly the formation of quaternary carbon centers adjacent to other stereocenters. wikipedia.org The structure of this compound, featuring a quaternary carbon at the C4 position next to a tertiary carbon at the C3 position, exemplifies this challenge. Traditional and modern synthetic methodologies are continuously being developed to overcome the hurdles of steric hindrance and to achieve high regioselectivity and yield.
A plausible retrosynthetic analysis of this compound suggests several pathways involving the formation of key carbon-carbon bonds. One common approach involves the reaction of an organometallic reagent with a ketone. For instance, the addition of an ethylmagnesium halide (a Grignard reagent) to the highly hindered 3,3,4-trimethyl-2-heptanone would, after reduction of the resultant tertiary alcohol, yield the target alkane. However, the synthesis of such a sterically demanding ketone is non-trivial, and the Grignard addition itself can be sluggish or fail entirely due to steric hindrance. wikipedia.orglibretexts.org
Grignard and Organolithium Reactions
The Grignard reaction is a cornerstone of carbon-carbon bond formation. wikipedia.org For a molecule like this compound, one could envision reacting a ketone with an appropriate Grignard reagent. A significant challenge is that ketones that are highly substituted at the α-position are prone to enolization rather than addition, especially with sterically bulky nucleophiles. libretexts.org
For example, the synthesis of a tertiary alcohol precursor to this compound could be targeted via the reaction of 3,3-dimethyl-2-heptanone with methyllithium (B1224462) or methylmagnesium bromide. The subsequent dehydration and hydrogenation would yield the final alkane. However, creating the quaternary center early in the synthesis is often more strategic. A key precursor ketone, 3,4-dimethyl-4-nonanol, could be synthesized from a reaction between an appropriate ketone and a Grignard reagent. The final alkane is then produced via dehydration and hydrogenation.
Table 1: Representative Grignard Reactions for Tertiary Alcohol Synthesis
| Ketone Substrate | Grignard Reagent | Product Type | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Propanone | Ethylmagnesium Bromide | Tertiary Alcohol | ~85-95 | libretexts.org |
| Cyclohexanone | Methylmagnesium Bromide | Tertiary Alcohol | ~90 | leah4sci.com |
| 3,3-Dimethyl-2-butanone | Methylmagnesium Iodide | Tertiary Alcohol | ~20-30 | N/A |
Organocuprate Chemistry
Lithium dialkylcuprates (Gilman reagents) are softer nucleophiles than Grignard or organolithium reagents and are particularly effective for 1,4-conjugate addition to α,β-unsaturated ketones and for coupling with alkyl halides. masterorganicchemistry.commasterorganicchemistry.com A potential route to a precursor for this compound could involve the conjugate addition of a lithium dimethylcuprate to an appropriately substituted α,β-unsaturated ketone. This method is highly effective for creating new carbon-carbon bonds while minimizing the 1,2-addition that can be problematic with Grignard reagents on enones. masterorganicchemistry.com
The Corey-House synthesis, which uses lithium dialkylcuprates, is a powerful method for coupling an alkyl halide with an organocuprate, tolerating a wide range of functional groups. organic-chemistry.org This could be applied to couple two smaller fragments to build the carbon backbone of this compound. The primary challenge remains the steric congestion around the reacting centers.
Table 2: Comparison of Organometallic Reagent Reactivity
| Reagent Type | Typical Substrate | Primary Reaction | Key Challenge | Reference |
|---|---|---|---|---|
| Grignard (RMgX) | Aldehydes, Ketones | 1,2-Addition | Steric hindrance, enolization | wikipedia.orgleah4sci.com |
| Organolithium (RLi) | Aldehydes, Ketones | 1,2-Addition | High reactivity, low selectivity | masterorganicchemistry.com |
| Organocuprate (R₂CuLi) | α,β-Unsaturated Ketones | 1,4-Conjugate Addition | Preparation of reagent | masterorganicchemistry.commasterorganicchemistry.com |
| Organocuprate (R₂CuLi) | Alkyl Halides | Sₙ2 Coupling | Slow reaction with hindered halides | researchgate.net |
Modern Catalytic Methodologies
Recent decades have seen the emergence of powerful catalytic methods that offer new solutions for constructing complex molecular architectures. These methods often provide higher selectivity and functional group tolerance compared to classical organometallic reactions.
Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions have proven effective for forging C(sp³)–C(sp³) bonds, even for the creation of quaternary centers from tertiary alkyl electrophiles. researchgate.net The ability of nickel to undergo various oxidation state changes allows it to activate sterically hindered alkyl halides for coupling with organometallic reagents. This approach could be used to assemble the backbone of this compound from smaller, functionalized fragments.
Hydroalkylation of Olefins: The direct addition of a C-H bond across an olefin (hydroalkylation) is an atom-economical way to build C-C bonds. Recent advancements using metal hydride atom transfer (MHAT) catalysis allow for the formation of tertiary radicals, which are excellent precursors for building quaternary carbons with reduced steric hindrance issues. beilstein-journals.orgnih.gov
Electrochemistry: Organic electrosynthesis is re-emerging as a powerful tool. Recent studies have shown that electroreductive cross-electrophile coupling can construct contiguous quaternary carbon skeletons by coupling tertiary halides with ketones, overcoming large steric barriers. chinesechemsoc.org This method avoids harsh reagents and can be highly selective.
The synthesis of complex, sterically hindered alkanes like this compound remains a significant hurdle. While classical methods like Grignard additions provide a fundamental toolbox, they often struggle with the steric demands of forming adjacent tertiary and quaternary centers. Modern advancements in catalysis, including nickel-catalyzed cross-coupling and radical-based hydroalkylations, offer more sophisticated and often more efficient pathways to these challenging structures. researchgate.netbeilstein-journals.org The continued development of these methodologies is crucial for accessing complex hydrocarbon motifs for various applications in materials science and medicinal chemistry.
Advanced Spectroscopic and Chromatographic Characterization of 3,4,4 Trimethylnonane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful non-destructive technique that provides comprehensive information about the molecular structure of a compound. For 3,4,4-trimethylnonane, with its complex arrangement of methyl and methylene (B1212753) groups, one- and two-dimensional NMR experiments are crucial for unambiguous signal assignment.
Proton (¹H) NMR Analysis of Methyl and Methylene Environments
In the ¹H NMR spectrum of this compound, the chemical shifts and splitting patterns of the signals corresponding to the methyl (CH₃) and methylene (CH₂) groups are influenced by their local electronic environments. Due to the extensive branching, significant signal overlap is expected in the aliphatic region (typically 0.8-1.5 ppm).
The protons of the three methyl groups at the C4 position are chemically equivalent due to free rotation around the C-C single bonds, but they are diastereotopic with respect to the chiral center at C3. This could potentially lead to distinct chemical shifts for these methyl groups. However, in practice, they are often observed as a single, broad singlet or a set of closely spaced singlets. The methyl group at the C3 position will appear as a doublet due to coupling with the adjacent methine proton. The terminal methyl group of the nonane (B91170) chain (C9) will appear as a triplet, coupled to the adjacent methylene group. The various methylene groups along the nonane chain will exhibit complex multiplet patterns due to coupling with neighboring protons.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (on C3) | 0.85 | Doublet | 6.8 |
| CH₃ (two on C4) | 0.88 | Singlet | - |
| CH₃ (on C9) | 0.90 | Triplet | 7.0 |
| CH₂ groups | 1.1 - 1.4 | Multiplet | - |
| CH (on C3) | 1.5 - 1.7 | Multiplet | - |
Carbon-13 (¹³C) NMR for Quaternary Carbon and Branching Pattern Determination
The ¹³C NMR spectrum provides a clearer picture of the carbon framework of this compound, as each unique carbon atom typically gives a distinct signal. A key feature in the spectrum of this molecule is the presence of a quaternary carbon signal, corresponding to the C4 atom, which will appear in a characteristic downfield region for aliphatic carbons. The chemical shifts of the other carbons are influenced by the degree of substitution and proximity to the branching points.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups, and identifying the quaternary carbon which would be absent in a DEPT-135 spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | 11.5 |
| C2 | 14.2 |
| C3 | 35.8 |
| C4 | 38.5 (Quaternary) |
| C5 | 29.0 |
| C6 | 23.1 |
| C7 | 32.2 |
| C8 | 22.8 |
| C9 | 14.1 |
| CH₃ (on C3) | 16.5 |
| CH₃ (on C4) | 25.0 |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To definitively assign the proton and carbon signals and confirm the structure of this compound, multi-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the methine proton at C3 and the protons of the adjacent methyl group and methylene group.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the carbon signal predicted at 11.5 ppm would show a correlation to the proton signal of the C1 methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity around the quaternary carbon (C4), which has no attached protons. Protons on the methyl groups at C3 and the methylene group at C5 would show correlations to the quaternary carbon at C4, confirming the trimethylnonane framework.
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a "molecular fingerprint."
Electron Ionization (EI) Fragmentation Patterns of Branched Alkanes
In Electron Ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. For branched alkanes, the molecular ion peak is often weak or absent. Fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations.
The fragmentation of this compound is expected to be dominated by cleavages at the highly substituted C3 and C4 positions. The loss of the largest alkyl group at a branch point is generally favored.
Predicted Major Fragments in the EI-MS of this compound:
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Origin of Fragment |
| 170 | [C₁₂H₂₆]⁺˙ | Molecular Ion (likely weak or absent) |
| 155 | [C₁₁H₂₃]⁺ | Loss of a methyl group (CH₃) |
| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl group (C₂H₅) |
| 127 | [C₉H₁₉]⁺ | Loss of a propyl group (C₃H₇) |
| 99 | [C₇H₁₅]⁺ | Cleavage at C4-C5 bond |
| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 bond |
| 71 | [C₅H₁₁]⁺ | Common alkane fragment |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (highly stable) |
| 43 | [C₃H₇]⁺ | Propyl/isopropyl cation |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). This allows for the determination of the elemental composition of each ion, confirming that the molecular formula is indeed C₁₂H₂₆ and aiding in the identification of the composition of each fragment ion. For this compound, the theoretical exact mass of the molecular ion [C₁₂H₂₆]⁺˙ is 170.2035 Da.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
